REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[N:10]=[C:9]([O:11][CH2:12][CH2:13][CH2:14][NH:15]C=O)[CH:8]=[CH:7][CH:6]=1)[CH3:3].[OH-].[K+]>CO.C(OCC)C>[CH3:1][N:2]([CH2:4][C:5]1[N:10]=[C:9]([O:11][CH2:12][CH2:13][CH2:14][NH2:15])[CH:8]=[CH:7][CH:6]=1)[CH3:3] |f:1.2|
|
Name
|
N-[3-(6-dimethylaminomethyl-2-pyridyloxy) propyl]formamide
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=CC(=N1)OCCCNC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at gentle reflux for 21 hours
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated salts filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in water
|
Type
|
EXTRACTION
|
Details
|
the product exhaustively extracted into ethanol/chloroform
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC=CC(=N1)OCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |